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Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
This document provides a detailed protocol for loading cultured neurons with Fura Red AM, a

ratiometric fluorescent indicator used to measure intracellular calcium concentration. Fura Red

is excitable by visible light, which can reduce phototoxicity compared to UV-excitable indicators

like Fura-2. When used in combination with a green fluorescent calcium indicator such as Fluo-

3, Fluo-8®, or Cal-520®, Fura Red allows for ratiometric measurements of calcium dynamics.

Principle of Fura Red AM Loading and Calcium
Measurement
Fura Red AM, an acetoxymethyl (AM) ester derivative of Fura Red, is a lipophilic molecule that

can readily cross the cell membrane of live neurons. Once inside the cell, ubiquitous

intracellular esterases cleave the AM ester groups, trapping the now hydrophilic Fura Red

molecule within the cytoplasm. The fluorescence of Fura Red is dependent on the

concentration of free cytosolic calcium ([Ca²⁺]i). While Fura Red itself is not a ratiometric dye in

the same way as Fura-2, it is often used in combination with other indicators for ratiometric

analysis. For standalone use, changes in fluorescence intensity at its emission wavelength

correlate with changes in intracellular calcium.
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Materials and Reagents
Fura Red, AM (acetoxymethyl ester)

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic® F-127

Probenecid

Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution (phenol red-free)

Bovine Serum Albumin (BSA, optional)

Cultured neurons on glass coverslips or in microplates

Solution Preparation
1. Fura Red AM Stock Solution (1-5 mM)

Prepare a stock solution of Fura Red AM in high-quality anhydrous DMSO. For example, to

make a 1 mM stock solution, dissolve 1 mg of Fura Red, AM in 918.28 µL of DMSO.[1]

It is recommended to prepare the stock solution on the day of the experiment. If storage is

necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected

from light and moisture, for up to three months.[2]

2. 10% (w/v) Pluronic® F-127 Stock Solution

Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.

Gently heat the solution to 40-50°C for about 30 minutes to aid dissolution.[2]

Store at room temperature; do not freeze.[2]

3. Probenecid Stock Solution (25 mM)

Probenecid helps to inhibit organic anion transporters, reducing the leakage of the de-

esterified dye from the cells.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15139589?utm_src=pdf-body
https://www.benchchem.com/product/b15139589?utm_src=pdf-body
https://www.aatbio.com/products/fura-red-am-cas-149732-62-7
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fura-red-am-cas-149732-62-7-version-f59663188e.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fura-red-am-cas-149732-62-7-version-f59663188e.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fura-red-am-cas-149732-62-7-version-f59663188e.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fura-red-am-cas-149732-62-7-version-f59663188e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.[2]

Bring the final volume to 10 mL with HHBS or your buffer of choice.[2]

Aliquot and store at -20°C, protected from light.[2]

Fura Red AM Loading Protocol for Neurons
This protocol is a general guideline and may require optimization for specific neuronal cell

types and experimental conditions.

Step 1: Prepare the Loading Buffer

Prepare the loading buffer using a physiological solution such as HBSS or Tyrode's solution,

ensuring it is phenol red-free to minimize background fluorescence.[3][4]

For a final Fura Red AM concentration of 2-5 µM, dilute the Fura Red AM stock solution into

the loading buffer.[2]

To aid in the dispersion of the water-insoluble Fura Red AM, add Pluronic® F-127 to a final

concentration of 0.02-0.04%.[2] To do this, first mix the required volume of Fura Red AM
stock with an equal volume of 10% Pluronic® F-127 stock before diluting in the loading

buffer.

If dye leakage is a concern, add Probenecid to the loading buffer to a final concentration of

1-2.5 mM.[2]

Vortex the final loading solution vigorously for at least one minute to ensure the dye is fully

dispersed.[3][5]

Step 2: Cell Loading

Remove the culture medium from the neurons.

Gently wash the cells once with pre-warmed (37°C) loading buffer (without the dye).

Add the Fura Red AM loading solution to the cells.
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Incubate the cells for 30-60 minutes at 37°C in a dark incubator.[3][4][5] The optimal loading

time can vary between cell types and should be determined empirically.[3][6]

Step 3: Washing and De-esterification

After incubation, remove the loading solution.

Wash the cells 2-3 times with fresh, pre-warmed loading buffer (without the dye, but

containing Probenecid if used during loading) to remove any extracellular Fura Red AM.

Add fresh, pre-warmed buffer (with Probenecid if applicable) to the cells and incubate for an

additional 30 minutes at 37°C. This allows for the complete de-esterification of the Fura Red
AM by intracellular esterases.[4]

Step 4: Imaging

Mount the coverslip with the loaded neurons onto an imaging chamber.

Perfuse the cells with the imaging buffer (e.g., Tyrode's solution).

Excite the Fura Red at approximately 435 nm and 470 nm and measure the emission at

around 630 nm and 650 nm, respectively.[2] The specific wavelengths may vary depending

on the imaging setup.

Data Presentation
Table 1: Summary of Quantitative Parameters for Fura Red AM Loading
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Parameter Recommended Range Notes

Fura Red AM Stock Conc. 1-5 mM in DMSO
Prepare fresh or store at -20°C

in aliquots.[2]

Final Fura Red AM Conc. 2-5 µM
Optimal concentration should

be determined empirically.[2]

Pluronic® F-127 Final Conc. 0.02-0.04% Aids in dye solubilization.[2]

Probenecid Final Conc. 1-2.5 mM
Reduces dye leakage from

cells.[2]

Loading Incubation Time 30-60 minutes

Can range from 15 min to 2

hours depending on cell type.

[3][6]

Loading Temperature 37°C
Room temperature can also be

tested.[3]

De-esterification Time 30 minutes
Ensures complete cleavage of

AM esters.[4]

Excitation Wavelengths ~435 nm / 470 nm [2]

Emission Wavelengths ~630 nm / 650 nm [2]

Mandatory Visualization
Experimental Workflow Diagram

Prepare Stock Solutions
(Fura Red AM, Pluronic F-127, Probenecid) Prepare Loading Buffer Wash Neurons Incubate with Fura Red AM

(30-60 min, 37°C)
Wash to Remove
Extracellular Dye

De-esterification
(30 min, 37°C) Calcium Imaging
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Caption: Fura Red AM loading workflow for neurons.

Signaling Pathway Diagram
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Caption: Mechanism of Fura Red AM loading and calcium detection.
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Troubleshooting
Problem Possible Cause Suggested Solution

Low fluorescence signal

- Incomplete de-esterification-

Low dye concentration- Poor

dye loading

- Increase de-esterification

time.- Increase Fura Red AM

concentration.- Optimize

loading time and temperature.

Ensure Pluronic F-127 is used.

High background fluorescence

- Incomplete removal of

extracellular dye- Phenol red in

the medium

- Increase the number and

duration of washing steps.-

Use phenol red-free imaging

buffer.[3][4]

Rapid dye leakage - Active transport out of the cell

- Include Probenecid in the

loading and imaging buffers to

block organic anion

transporters.[2]

Cell death or altered

morphology

- Dye toxicity at high

concentrations- Phototoxicity

- Decrease the Fura Red AM

concentration.- Reduce the

intensity and duration of

excitation light. Use neutral

density filters if available.[3][5]

Dye compartmentalization
- Dye accumulating in

organelles

- Lower the loading

temperature to room

temperature to reduce active

transport into organelles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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